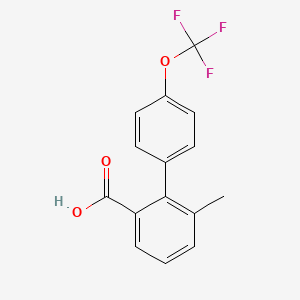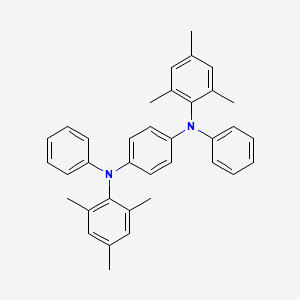
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes multiple phenyl and trimethylphenyl groups attached to a benzene-1,4-diamine core. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine typically involves the reaction of 2,4,6-trimethylaniline with benzene-1,4-diamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic amines, quinones, and other derivatives that retain the core structure of the original compound .
Aplicaciones Científicas De Investigación
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of N1,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~4~-Diphenylbenzene-1,4-diamine
- N~1~,N~4~-Bis(4-butylphenyl)benzene-1,4-diamine
- N~1~,N~4~-Tetra(4-pyridyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Diphenyl-N~1~,N~4~-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Propiedades
Número CAS |
663943-10-0 |
|---|---|
Fórmula molecular |
C36H36N2 |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
1-N,4-N-diphenyl-1-N,4-N-bis(2,4,6-trimethylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C36H36N2/c1-25-21-27(3)35(28(4)22-25)37(31-13-9-7-10-14-31)33-17-19-34(20-18-33)38(32-15-11-8-12-16-32)36-29(5)23-26(2)24-30(36)6/h7-24H,1-6H3 |
Clave InChI |
WNQZAOCNIAESBR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=C(C=C(C=C5C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)
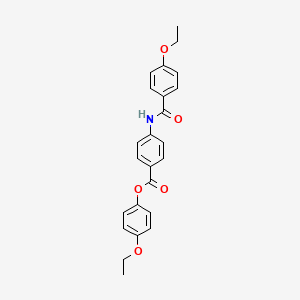
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
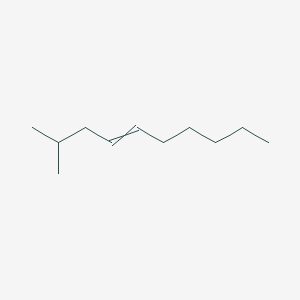
![[Ethoxy(2-hydroxyethoxy)phosphoryl]acetic acid](/img/structure/B12538022.png)
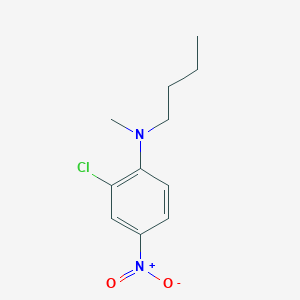
![Benzoic acid, 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B12538039.png)
![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
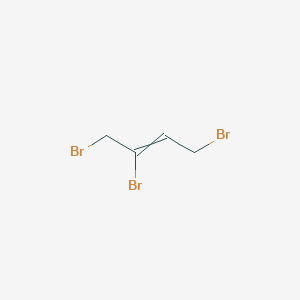
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
